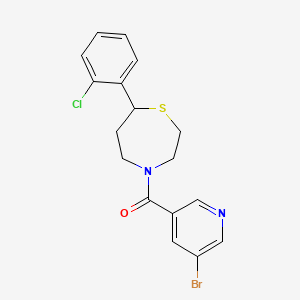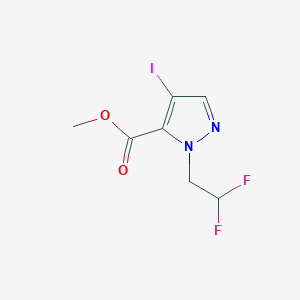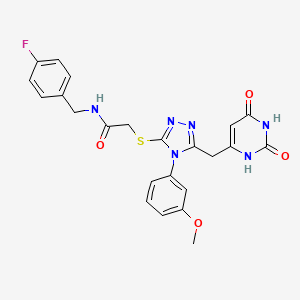
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5-B4F2T) is a novel compound with a wide range of potential applications in the field of scientific research. 5-B4F2T is a derivative of the triazole class of compounds, which are known for their anti-inflammatory, anti-oxidant, and anti-cancer properties. The compound has been extensively studied for its potential use in the fields of drug discovery and development, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential use in the fields of drug discovery and development. The compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of the inflammatory mediator prostaglandin E2 (PGE2). This makes this compound a potential drug candidate for the treatment of inflammation and other diseases related to COX-2 activity. Furthermore, this compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme COX-2. By binding to the active site of the enzyme, this compound prevents the enzyme from converting arachidonic acid into PGE2. This, in turn, reduces the production of PGE2 and thus reduces inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of in vitro and in vivo studies. The compound has been found to inhibit the production of PGE2 in vitro, which suggests that it may have anti-inflammatory and anti-cancer properties. Furthermore, this compound has been found to reduce the activity of the enzyme COX-2 in vivo, which suggests that it may have potential therapeutic applications in the treatment of inflammation and other diseases related to COX-2 activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in laboratory experiments include its availability and stability. The compound is commercially available and can be stored for long periods of time without degradation. Furthermore, the compound is relatively easy to synthesize, making it a useful tool for laboratory experiments. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light or oxygen, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione for use in scientific research is only beginning to be explored. Future research could focus on further elucidating the mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, the compound could be studied for its potential use in drug discovery and development, as well as its potential use in laboratory experiments. Finally, further research could focus on the synthesis of novel derivatives of this compound, which may have enhanced properties.
Synthesemethoden
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzyl bromide with 2-butyl-1,2,4-triazole-3-thione in the presence of a base. This reaction yields this compound. The second step involves the reaction of this compound with a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Eigenschaften
IUPAC Name |
3-butyl-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c1-2-3-4-12-15-16-13(18)17(12)9-10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUMVKCURNOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)


![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2791904.png)